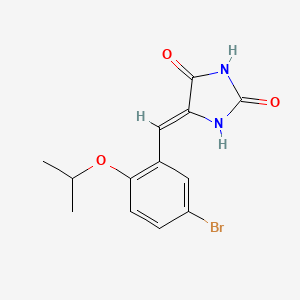

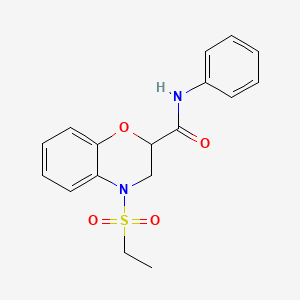

![molecular formula C20H19N3S2 B4623511 N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B4623511.png)

N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea, the synthetic route might involve the reaction of 4-pyridinylmethylamine with an isothiocyanate derivative of 3-(methylthio)phenylamine. Although specific synthesis details for this compound were not found, similar compounds have been synthesized through reactions involving amine and isothiocyanate precursors, highlighting the versatility of this approach in thiourea synthesis (Yeo & Tiekink, 2019).

Molecular Structure Analysis

Thiourea derivatives display diverse molecular structures, often determined by X-ray crystallography. The molecular conformation can be influenced by intramolecular hydrogen bonding and the nature of substituents, leading to various structural motifs. For example, studies on similar thiourea compounds have revealed structures where the thiourea core adopts planar configurations, facilitating the formation of hydrogen bonds that contribute to the stabilization of the molecular structure (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives participate in a range of chemical reactions, leveraging their nucleophilic sulfur and amine functionalities. These reactions include cyclization, substitution, and addition reactions, enabling the synthesis of complex heterocyclic compounds. The chemical properties of thioureas, such as their reactivity towards electrophiles and ability to act as ligands, underscore their utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of thiourea derivatives, including melting points, solubility, and crystallinity, can vary widely depending on their molecular structure. For instance, the introduction of various substituents can significantly affect these properties, influencing their applicability in different chemical contexts. Studies have shown that the solubility of thioureas in organic solvents or water can be tailored by modifying the nature of the substituents on the thiourea nitrogen atoms (Saeed, Mumtaz, & Flörke, 2010).

Wissenschaftliche Forschungsanwendungen

Thioureas in Sensory Science and Food Preferences

Thioureas, such as 6-n-Propylthiouracil (PROP) and phenythiocarbamide (PTC), have been identified as genetic markers for taste, impacting food preference and dietary habits. The sensitivity to the bitter taste of thioureas like PROP is genetically determined, influencing individual food preferences and nutritional behavior (Tepper, 1998).

Thioureas in Molecular Interactions and Biological Activities

Nitrosubstituted acylthioureas have shown promise in preliminary investigations for their anti-cancer potencies. Studies involving DNA interaction using cyclic voltammetry and UV–vis spectroscopy, alongside computational studies, suggest these compounds' potential for developing new therapeutic agents with antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Thioureas as Corrosion Inhibitors

Research has demonstrated the effectiveness of thiourea derivatives, such as phenylthiourea (PTU), in inhibiting corrosion of mild steel in acidic media. The inhibition efficiency is linked to the compound's molecular structure, with studies highlighting the relationship between quantum parameters and corrosion inhibition performance (Özcan et al., 2004).

Thioureas in Drug Design and Bioactive Molecule Synthesis

Thiourea derivatives have been explored for their utility in synthesizing bioactive molecules, demonstrating activities such as uncoupling in biological systems and interactions with DNA. These findings underscore the potential of thioureas in designing drugs with specific biological activities (Kubota et al., 1985).

Enzyme Inhibition and Sensory Applications

Unsymmetrical thiourea derivatives have been shown to function as efficient enzyme inhibitors and sensors for toxic metals like mercury. Their structure-simple yet potent activity underscores their significance in biochemical research and environmental monitoring (Rahman et al., 2021).

Eigenschaften

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S2/c1-25-19-4-2-3-18(14-19)23-20(24)22-17-7-5-15(6-8-17)13-16-9-11-21-12-10-16/h2-12,14H,13H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCTZZCMIFPVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Methylsulfanyl)phenyl]-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

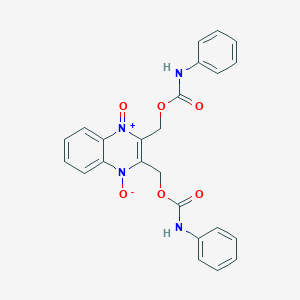

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

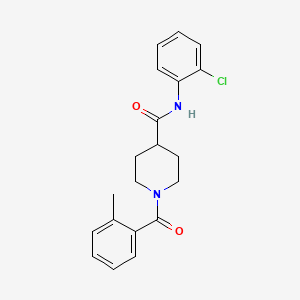

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

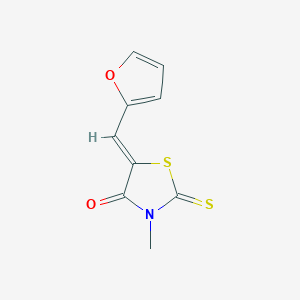

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

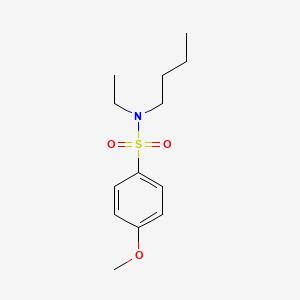

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

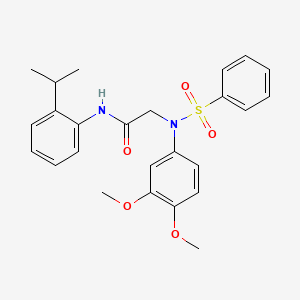

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)

![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)